trans-beta-Methylstyrene oxide
Description
Structure
3D Structure
Properties
CAS No. |
23355-97-7 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2S,3R)-2-methyl-3-phenyloxirane |
InChI |
InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9-/m0/s1 |
InChI Key |
YVCOJTATJWDGEU-IONNQARKSA-N |
SMILES |
CC1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
C[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(O1)C2=CC=CC=C2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Methodologies for the Stereocontrolled Synthesis of Trans β Methylstyrene Oxide
Chemo-Catalytic Asymmetric Epoxidation Approaches
Chemo-catalytic methods provide powerful tools for the asymmetric epoxidation of alkenes like trans-β-methylstyrene. These strategies utilize chiral catalysts to direct the stereochemical outcome of the oxidation reaction, leading to the preferential formation of one enantiomer of the epoxide over the other.
The epoxidation of alkenes using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a foundational reaction in organic chemistry. masterorganicchemistry.comleah4sci.com The reaction proceeds through a concerted mechanism, often referred to as the "Butterfly mechanism," where the oxygen atom from the peracid is transferred to the double bond in a single step. masterorganicchemistry.com This mechanism dictates that the epoxidation is a syn-addition, meaning both new carbon-oxygen bonds form on the same face of the alkene. masterorganicchemistry.com
Consequently, the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com When trans-β-methylstyrene is treated with a peracid, the reaction stereospecifically yields trans-β-methylstyrene oxide. While this method effectively controls the diastereoselectivity (preserving the trans configuration), it does not induce enantioselectivity. The resulting product is a racemic mixture of (1R,2R)- and (1S,2S)-trans-β-methylstyrene oxide, as the achiral peracid does not favor the formation of one enantiomer over the other.
To achieve enantioselectivity, chiral metal complexes are employed as catalysts. These catalysts create a chiral environment around the oxidant and the alkene, facilitating the oxygen transfer to one face of the double bond preferentially. This results in an enantiomerically enriched or enantiopure epoxide product.
Chiral manganese(III) salen complexes, pioneered by Jacobsen and Katsuki, are highly effective catalysts for the asymmetric epoxidation of unfunctionalized alkenes. wikipedia.org These catalysts, often referred to as Jacobsen's catalysts, are used in catalytic amounts with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaClO). uoa.grnih.gov
For the epoxidation of trans-β-methylstyrene, homogeneous Jacobsen catalysts have demonstrated the ability to produce the corresponding trans-epoxide. uoa.gr Studies have shown that while this system is highly effective for cis-alkenes, the enantioselectivities for trans-alkenes are generally more modest. wikipedia.orguoa.gr Research on immobilized Mn(salen) catalysts has also been conducted, showing that factors like the rigidity of the linkage to the support can influence catalytic performance. uoa.grnih.gov In these reactions, only the trans-epoxide is typically detected, confirming the retention of the alkene's configuration. uoa.gr
| Catalyst System | Oxidant | Conversion (%) | Epoxide Selectivity (%) | Enantiomeric Excess (ee %) | Epoxide Configuration |
|---|---|---|---|---|---|
| Homogeneous Jacobsen Catalyst | NaClO | 100 | 100 | 15.8 | 1R,2R |
| Immobilized Catalyst C1 (Rigid Linkage) | NaClO | 89.8 | 98.4 | 15.1 | 1R,2R |
| Immobilized Catalyst C2 (Flexible Linkage) | NaClO | 39.3 | 78.1 | 8.9 | 1R,2R |
Chiral chromium-salen complexes have also been explored as catalysts for asymmetric epoxidation. The mechanism is believed to involve an oxochromium(V) species as the active oxidant. acs.org While extensive data specifically for trans-β-methylstyrene is less common in readily available literature compared to Mn-salen systems, the principles of catalysis are similar. The chiral ligand environment dictates the facial selectivity of the oxygen atom transfer to the alkene. These catalysts have been successfully used in the asymmetric ring-opening of meso-epoxides and copolymerization reactions, demonstrating their utility in stereocontrolled transformations. mdpi.commdpi.com The development of chromium catalysts continues to be an area of interest for achieving high enantioselectivity in various oxidation reactions.
Ruthenium complexes, particularly those involving porphyrin ligands, have emerged as versatile catalysts for epoxidation reactions, often utilizing molecular oxygen as the ultimate oxidant. nih.govrsc.org Mechanistic studies suggest the involvement of high-valent ruthenium-oxo species in the catalytic cycle. nih.gov The development of chiral dinuclear ruthenium complexes aims to create a well-defined chiral pocket to control the trajectory of the incoming alkene, thereby inducing asymmetry. While Ru-catalyzed systems have shown high efficiency for various alkenes, detailed performance data for the asymmetric epoxidation of trans-β-methylstyrene with dinuclear Ru complexes requires further specific investigation. Research has demonstrated that factors such as the presence of water can act as a co-catalyst, significantly improving the efficiency and substrate scope of Ru-porphyrin mediated aerobic epoxidations. nih.gov
Electrochemical methods offer a sustainable alternative for generating the active oxidizing species in metal-catalyzed epoxidations. In this approach, an electrical current is used to regenerate the primary oxidant, which in turn regenerates the high-valent metal-oxo catalyst. This avoids the use of stoichiometric chemical oxidants. researchgate.net
For instance, Mn(salen) complexes can be used as mediators in the electrochemical epoxidation of trans-β-methylstyrene. mdpi.comresearchgate.net In a biphasic system, the electrolysis of species like chloride or carbonate ions in the aqueous phase generates an oxidizing agent (e.g., hypochlorite or percarbonate). researchgate.netmdpi.com This oxidant then reacts with the Mn(III)-salen complex in the organic phase to form the active Mn(V)-oxo species, which epoxidizes the alkene. mdpi.com Studies using a boron-doped diamond (BDD) anode have shown this to be an effective setup. mdpi.comresearchgate.net While this method efficiently produces the epoxide, achieving high enantioselectivity remains a key challenge that is under active investigation. researchgate.net
| Anode Material | Electrolyte | Applied Voltage (vs. Ag/AgCl) | Temperature (°C) | Epoxide Yield (%) |
|---|---|---|---|---|
| Boron-Doped Diamond (BDD) | 1 M Sodium Carbonate | 2.50 V | -5 | 18.5 |
| Glassy Carbon | 1 M Sodium Carbonate | 2.50 V | -5 | <2.2 |
| Platinum | 1 M Sodium Carbonate | 2.50 V | -5 | <2.2 |
Chiral Ketone-Catalyzed Asymmetric Epoxidation (Shi Epoxidation Analogues)
The asymmetric epoxidation of olefins using chiral ketones, particularly the method developed by Shi and coworkers, stands as a powerful tool in organocatalysis for the synthesis of enantioenriched epoxides from unfunctionalized alkenes. nih.gov This methodology typically employs a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the primary oxidant. nih.govrsc.org
The catalytic cycle is initiated by the in situ generation of a highly reactive dioxirane (B86890) intermediate from the chiral ketone and Oxone. nih.govcaltech.edu This dioxirane then transfers an oxygen atom to the alkene in an asymmetric fashion, regenerating the ketone catalyst for subsequent cycles. rsc.org The stereochemical outcome of the epoxidation is dictated by the chiral environment of the catalyst, which effectively shields one face of the alkene from the approaching dioxirane. caltech.edu
For the epoxidation of trans-β-methylstyrene, the Shi epoxidation has demonstrated high efficiency and enantioselectivity. A significant factor influencing the reaction's success is the pH of the reaction medium. It has been observed that maintaining a pH above 10 dramatically increases the conversion rate of trans-β-methylstyrene by a factor of 10 compared to reactions run at a lower pH (7-8), while still maintaining high enantioselectivity (90-92% ee). nih.gov This pH effect is crucial as it allows for the use of catalytic amounts of the ketone, preventing its decomposition through a competing Baeyer-Villiger reaction which is more prevalent under neutral or acidic conditions. caltech.edu The use of a potassium carbonate buffer is a common strategy to achieve the optimal pH of around 10.5. nih.gov
Detailed studies have shown that the fructose-derived catalyst can be synthesized in two steps from D-fructose. nih.gov The enantiomer of the catalyst is also accessible from L-sorbose, allowing for the synthesis of both enantiomers of the target epoxide. nih.gov The rigid structure of the catalyst, with stereocenters close to the reactive carbonyl group, ensures efficient stereochemical communication between the catalyst and the substrate. nih.gov
Under optimized conditions, the epoxidation of trans-β-methylstyrene using the D-fructose-derived ketone yields the corresponding (R,R)-trans-β-methylstyrene oxide in high yield and enantiomeric excess. For instance, preparative scale reactions have reported yields of 90-94% with an enantiomeric excess of 89%, which can be further increased to 94% ee by conducting the reaction at lower temperatures (-8 to -10°C). researchgate.net
Table 1: Asymmetric Epoxidation of trans-β-Methylstyrene using a Fructose-Derived Ketone Catalyst
| Catalyst Loading | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 0.3 equiv | Oxone | 0 | 90-94 | 89 |
| 0.3 equiv | Oxone | -8 to -10 | Not specified | 94 |
Biocatalytic Epoxidation Strategies for trans-β-Methylstyrene
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral epoxides. Enzymes, with their inherent chirality and specificity, can catalyze reactions with exceptional levels of enantio- and regioselectivity under mild reaction conditions.
Styrene (B11656) Monooxygenase (SMO)-Mediated Enantioselective Epoxidation
Styrene monooxygenase (SMO) is a two-component flavin-dependent enzyme system that has been extensively studied for its ability to catalyze the highly enantioselective epoxidation of styrene and its derivatives. The system consists of an epoxidase (StyA) and a reductase (StyB). StyB utilizes NADH to reduce FAD, and the resulting FADH2 is then used by StyA to activate molecular oxygen for the epoxidation of the alkene substrate. researchgate.net
The native SMO system exhibits exquisite stereoselectivity, almost exclusively producing the (S)-enantiomer of styrene oxide with an enantiomeric excess often exceeding 99%. researchgate.net This high level of selectivity extends to substituted styrenes, including trans-β-methylstyrene.
To improve the efficiency and practicality of the SMO system, researchers have developed a chimeric fusion protein (Fus-SMO) where StyA and StyB are genetically linked. This fusion protein acts as a self-sufficient system, overcoming issues related to the diffusive transfer of FADH2 and the often-unequal expression levels of the two components in recombinant hosts. researchgate.net
In a preparative-scale application, lyophilized whole E. coli cells co-expressing Fus-SMO and a formate (B1220265) dehydrogenase (for NADH regeneration) were used for the epoxidation of trans-β-methylstyrene. The reaction, conducted in a biphasic system of potassium phosphate (B84403) buffer and n-heptane, demonstrated good conversion rates. After 6 hours, a conversion of over 90% was achieved, yielding the corresponding epoxide with high diastereomeric and enantiomeric purity. researchgate.net
Table 2: Styrene Monooxygenase (Fus-SMO) Catalyzed Epoxidation of trans-β-Methylstyrene
| Substrate Concentration (mM) | Biocatalyst | Reaction Time (h) | Conversion (%) |
| 50 | Lyophilized E. coli co-expressing Fus-SMO and Cb-FDH | 6 | 90.4 ± 1.4 |
Engineered Cytochrome P450 Enzymes for Chemoselective Epoxidation
Cytochrome P450 monooxygenases (P450s) are a versatile family of heme-containing enzymes capable of catalyzing a wide range of oxidative reactions, including the epoxidation of alkenes. nih.govnih.gov However, wild-type P450s often exhibit low activity towards non-natural substrates or may lack the desired selectivity. Protein engineering, through techniques like directed evolution and site-directed mutagenesis, has been instrumental in tailoring P450s for specific applications, including the chemoselective epoxidation of trans-β-methylstyrene. researchgate.net
A significant challenge in the P450-catalyzed oxidation of alkenes like trans-β-methylstyrene is the competition between epoxidation of the double bond and allylic hydroxylation. Computational studies have indicated an intrinsic preference for epoxidation over hydroxylation by the active ferryl intermediate (Compound I) of the P450. researchgate.net However, the substrate's orientation within the enzyme's active site plays a crucial role in determining the reaction's outcome.
Through directed evolution, a P450 from Labrenzia aggregata (P450LA1) was engineered to catalyze the direct oxidation of trans-β-methylstyrene to phenylacetone. researchgate.net Further screening of mutant libraries along this evolutionary path led to the discovery of a variant with a single mutation (A275F) that dramatically shifted the chemoselectivity towards allylic hydroxylation, with a selectivity of 94%. researchgate.net Molecular dynamics simulations revealed that the bulky phenylalanine residue introduced by this mutation sterically hinders the binding conformations that lead to epoxidation, favoring those that are pre-organized for allylic oxidation. researchgate.net This demonstrates the potential of rational engineering to control the chemoselectivity of P450-catalyzed oxidations.
Conversely, site-directed mutagenesis of other P450s, such as P450 2E1, has been shown to enhance epoxidation activity. For example, a T303A mutation in P450 2E1 resulted in increased epoxidation of various model olefins, accompanied by a decrease in allylic hydroxylation. nih.govresearchgate.net These findings suggest that different reactive oxygen species within the P450 catalytic cycle may be responsible for epoxidation and hydroxylation, and that mutations can influence the prevalence of one pathway over the other. nih.gov
Optimization of Biocatalytic Systems in Alternative Media (e.g., Ionic Liquids)
The optimization of biocatalytic systems is crucial for their industrial applicability. One promising strategy is the use of non-conventional reaction media, such as ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and they possess several unique properties that make them attractive solvents for biocatalysis, including negligible vapor pressure, high thermal stability, and tunable physicochemical properties.
The use of ILs can enhance enzyme stability and activity compared to traditional organic solvents. For biocatalytic epoxidations, conducting the reaction in a biphasic system with an ionic liquid can facilitate the separation of the product from the biocatalyst and the reaction medium, simplifying downstream processing and enabling the recycling of both the enzyme and the solvent.
While the application of ionic liquids has been explored for various enzymatic reactions, including lipase-catalyzed epoxidations, specific studies on the optimization of Styrene Monooxygenase or Cytochrome P450 for the epoxidation of trans-β-methylstyrene in these alternative media are still an emerging area of research. However, the general principles of improved enzyme stability and performance in ILs suggest that this approach holds significant potential for enhancing the efficiency and sustainability of the biocatalytic synthesis of trans-β-methylstyrene oxide. The "designer" nature of ionic liquids allows for the fine-tuning of solvent properties to match the specific requirements of the enzyme and the reaction, offering a promising avenue for future process optimization.
Mechanistic Investigations of Trans β Methylstyrene Oxide Reactivity
Epoxide Ring-Opening Reactions of trans-β-Methylstyrene Oxide
The three-membered ring of epoxides, known as an oxirane, is characterized by significant ring strain and polarized carbon-oxygen bonds. unideb.hu This inherent reactivity makes epoxides valuable intermediates in organic synthesis, readily undergoing ring-opening reactions with a variety of reagents. unideb.hu trans-β-Methylstyrene oxide, as an unsymmetrical epoxide, presents questions of both regioselectivity (which carbon is attacked) and stereoselectivity (the three-dimensional arrangement of the product). The outcome of these reactions is highly dependent on the reaction conditions, particularly whether they are conducted under acidic or basic/nucleophilic catalysis. unideb.hu
Nucleophilic Ring Opening: Regioselectivity and Stereoselectivity
The nucleophilic ring-opening of trans-β-Methylstyrene oxide is a cornerstone of its reactivity, yielding vicinal difunctionalized products with two new adjacent stereocenters. mdpi.com The reaction proceeds via nucleophilic attack on one of the two electrophilic carbon atoms of the epoxide ring. For a trans-epoxide, this attack generally occurs via an S_N2 mechanism, resulting in an inversion of configuration at the site of attack and leading to an anti-stereochemistry in the final product. mdpi.com
The regioselectivity of the attack—whether the nucleophile adds to the benzylic carbon (C-3) or the methyl-bearing carbon (C-2)—is a critical consideration. This selectivity is not inherent to the substrate alone but is profoundly influenced by the nature of the catalyst and the reaction conditions. nih.gov While substrate-controlled reactions often yield a mixture of regioisomers, catalyst-controlled systems have been developed to direct the nucleophile to a specific carbon with high precision. nih.gov
Acid-Catalyzed Pathways and Stereochemical Outcomes
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring toward nucleophilic attack. This protonation leads to the development of significant positive partial charge on the ring carbons. For trans-β-methylstyrene oxide, the benzylic carbon can better stabilize this positive charge. Consequently, the reaction pathway gains a significant S__N1-like character. The nucleophile preferentially attacks the more substituted benzylic carbon. This electronic preference generally overrides the steric hindrance at the benzylic position. youtube.com
The stereochemical outcome of the acid-catalyzed opening of a trans-epoxide is the formation of an anti-diol (or corresponding ether or halohydrin). The reaction proceeds with an inversion of stereochemistry at the attacked carbon center. For instance, acid-catalyzed hydrolysis of the trans isomer yields the corresponding vicinal diol.
| Catalyst/Conditions | Nucleophile | Major Product Outcome | Reference |
| Acidic (general) | H₂O | Attack at the more substituted benzylic carbon | youtube.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Self-opening | Product of attack at the benzylic position | acs.org |
| Photo-released Sulfonic Acids | Alcohols, Water | High regioselectivity for attack at the benzylic carbon | rsc.org |
| Carbon Tetrabromide (CBr₄) | Alcohols, Water | High regioselectivity for attack at the benzylic carbon | organic-chemistry.org |
Base-Catalyzed Pathways and Regioselective Considerations
In contrast to acid-catalyzed reactions, base-catalyzed or neutral nucleophilic ring-opening proceeds via a more traditional S__N2 mechanism. youtube.com Under these conditions, the epoxide ring is not pre-activated by protonation. Therefore, steric hindrance becomes the dominant factor in determining the site of nucleophilic attack. youtube.com
For trans-β-methylstyrene oxide, the methyl-substituted carbon (C-2) is less sterically hindered than the phenyl-substituted benzylic carbon (C-3). As a result, strong, basic nucleophiles will preferentially attack the C-2 position. This regioselectivity leads to the formation of the regioisomer where the nucleophile is bonded to the less substituted carbon.
| Catalyst/Conditions | Nucleophile | Major Product Outcome | Reference |
| Basic (e.g., RO⁻) | RO⁻ | Attack at the less sterically hindered carbon (C-2) | youtube.com |
| Neutral Nucleophiles | Amines, Alcohols | Regioselective opening at the less hindered carbon |
Reactions with Specific Nucleophiles (e.g., Azide)
The azide (B81097) ion (N₃⁻) is a highly effective nucleophile for the ring-opening of epoxides, providing a direct route to vicinal azido (B1232118) alcohols, which are valuable precursors to amino alcohols. The regioselectivity of this reaction is again dependent on the catalytic conditions.
Metal-salen complexes have been shown to be particularly effective in catalyzing the asymmetric ring-opening of epoxides with azides. For example, chiral Cr(III)-salen catalysts can open meso-epoxides with trimethylsilyl (B98337) azide (TMSN₃) in excellent yields and high enantioselectivities. mdpi.com In the context of trans-β-methylstyrene oxide, enantiomerically pure polymeric Cr-salen complexes have been used for kinetic resolution with aniline (B41778) nucleophiles, affording vicinal amino alcohols in good yields and high enantiomeric excess. mdpi.com Such catalyst-controlled systems can override inherent substrate biases, directing the azide nucleophile to a specific carbon atom with high fidelity. nih.gov The resulting azido alcohol can subsequently be reduced to an amine via methods like the Staudinger reaction. organic-chemistry.org
| Catalyst | Nucleophile | Substrate Type | Key Outcome | Reference |
| Cr(III)-Co(III) Salen Complex | TMSN₃ | meso-Epoxides | Excellent yield (up to 99%) and enantioselectivity (up to 94% ee) | mdpi.com |
| Polymeric Cr-Salen Complex | Anilines | trans-β-Methylstyrene oxide | Kinetic resolution to yield amino alcohols with high ee | mdpi.com |
| Cationic Aluminum Salen | Nitrogen Nucleophiles | Unsymmetrical trans-Epoxides | Catalyst-controlled high regioselectivity | nih.gov |
Reductive Ring Opening
Reductive ring-opening of epoxides leads to the formation of alcohols by cleaving a C-O bond and adding hydrogen. This transformation can be achieved using various reagents and catalysts.
One notable method involves the use of titanium(III) reagents, such as those generated from titanocene (B72419) monochloride (Cp₂TiCl). researchgate.net The reaction of a styrene (B11656) oxide with a stoichiometric amount of Ti(III) proceeds through a radical intermediate. The mechanism involves a single-electron transfer from Ti(III) to the epoxide, causing a homolytic C-O bond cleavage to form a β-titanoxy radical. researchgate.net This radical is typically formed at the more stable benzylic position. A second mole of the Ti(III) reagent can then reduce this radical to an alkyl-Ti(IV) species, which upon hydrolysis yields the corresponding phenethyl alcohol. researchgate.net Additionally, flavin-dependent oxidoreductases can catalyze the stereoselective reduction of epoxides. unideb.hu
Metal-Mediated Ring Opening and Ring-Expansion Reactions
Metal complexes are widely used to catalyze the ring-opening of epoxides, often enhancing reactivity and controlling selectivity. nih.gov As discussed, complexes of chromium, titanium, and aluminum with salen ligands are powerful tools for achieving asymmetric and regioselective transformations. mdpi.comnih.gov For example, a Ti-salen complex generated in situ has been used for the asymmetric ring-opening of cyclohexene (B86901) oxide. mdpi.com Similarly, Ti(III)-mediated reactions provide a method for radical-based ring-opening. researchgate.net
Beyond simple ring-opening, epoxides can undergo ring-expansion reactions to form larger cyclic ethers. For instance, the reaction of epoxides with dimethylsulfoxonium methylide can lead to a stereospecific, one-carbon ring expansion. organic-chemistry.org This process transforms an epoxide (a three-membered oxirane) into an oxetane (B1205548) (a four-membered cyclic ether). The reaction proceeds with complete retention of enantiomeric purity and stereochemistry. organic-chemistry.org While further expansion to a five-membered oxolane is possible, it requires significantly higher temperatures. organic-chemistry.org Other metal-mediated reactions, such as those using specific zinc reagents on β-keto esters, also exemplify ring-expansion strategies in organic synthesis, highlighting a broader class of reactions for expanding cyclic structures. organic-chemistry.org
Enzymatic Ring Opening: Epoxide Hydrolase Catalysis
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form corresponding vicinal diols. The mechanism of this transformation is highly dependent on the specific class of the enzyme. For α/β-hydrolase fold EHs, the reaction typically proceeds through a two-step catalytic mechanism. researchgate.net This process begins with the activation of the epoxide ring for a nucleophilic attack. Two tyrosine residues within the active site often position the epoxide oxygen through hydrogen bonding, thereby polarizing the C-O bonds of the oxirane. researchgate.netnih.gov An aspartic acid residue then performs a nucleophilic attack on one of the epoxide carbons, leading to the formation of a covalent alkyl-enzyme ester intermediate. researchgate.net The process concludes with the hydrolysis of this intermediate by a water molecule, which is activated by a His-Asp/Glu charge-relay system, releasing the diol product and regenerating the active enzyme. researchgate.net
Kinetic studies on enzymes similar to those that act on trans-β-methylstyrene oxide, such as the epoxide hydrolase Kau2 with trans-stilbene (B89595) oxide, reveal that the enantioselectivity of the enzyme is determined by significant differences in both the rate of the initial alkylation step and the subsequent hydrolysis of the alkyl-enzyme intermediate for the different enantiomers. nih.govdaneshyari.com For some epoxide hydrolases and substrates like styrene oxide, the hydrolysis of the covalent intermediate is the rate-limiting step, and this intermediate can accumulate during the reaction. acs.org
The enzymatic hydrolysis of trans-β-methylstyrene oxide itself has been shown to be sensitive to reaction conditions, which can influence the regioselectivity of the ring-opening. Studies using the potato epoxide hydrolase StEH1 on (1R,2R)-trans-2-methylstyrene oxide have demonstrated that both temperature and pH can alter the preferred site of nucleophilic attack. researchgate.net For instance, a switch in the preferred carbon for nucleophilic attack is observed at pH values above 8. researchgate.net Furthermore, the enzyme exhibits cooperative substrate binding at temperatures at or below 30°C, a behavior that is lost at higher temperatures. researchgate.net This has been attributed to a kinetic mechanism involving hysteresis, where the substrate can bind in different orientations within the active site, creating distinct Michaelis complexes that lead to separate pathways for product formation. researchgate.net The thermodynamic parameters for the formation of the two product enantiomers show distinct pH dependencies, supporting the model of separate, interacting reaction pathways. researchgate.net
| Condition | Observation with StEH1 and (1R,2R)-trans-2-methylstyrene oxide | Reference |
| pH | A switch in the preferred carbon for nucleophilic attack occurs above pH 8. | researchgate.net |
| Temperature | Cooperative substrate binding is observed at ≤ 30°C. | researchgate.net |
| Temperature | Cooperativity is lost at higher assay temperatures. | researchgate.net |
Competing Reaction Pathways during Oxidation of trans-β-Methylstyrene Precursors
The formation of trans-β-methylstyrene oxide from its precursor, trans-β-methylstyrene, is often accompanied by competing side reactions. The specific pathway that dominates depends heavily on the catalyst and reaction conditions employed.
Competing Allylic C-H Hydroxylation versus Epoxidation
During the catalytic oxidation of trans-β-methylstyrene, a primary competing pathway to the desired epoxidation is the oxidation of the allylic C-H bond. This competition has been observed in various systems. For example, when using a gold surface (Au(111)) with atomic oxygen as the oxidant, a significant portion of the reaction leads to allylic C-H activation. In this specific system, epoxidation accounts for approximately 60% of the product yield, while allylic C-H activation, which leads to the formation of cinnamic acid via a phenylallyloxy intermediate, accounts for about 27%. This demonstrates a clear competition between the two oxidative pathways at the catalyst surface.
Mechanisms of Ketone Formation and Oxidative Cleavage
In addition to allylic hydroxylation, more extensive oxidation can occur, leading to the formation of ketones and other cleavage products. The oxidative cleavage of the carbon-carbon double bond in α-substituted styrenes, including the precursor to trans-β-methylstyrene oxide, can proceed through several mechanisms to afford ketone derivatives. researchgate.net
One pathway involves the use of molecular oxygen, which can, under solventless conditions and without transition metal catalysts or photo-activation, cleave the double bond to produce the corresponding ketones. researchgate.net However, this transformation is often facilitated by catalysts. The OsO₄-catalyzed oxidation of olefins in the presence of Oxone is a well-established method that proceeds via the cleavage of an osmate ester intermediate to yield ketones or carboxylic acids, serving as an alternative to ozonolysis. organic-chemistry.org Other catalytic systems, such as those employing Se/Fe or manganese under visible light, can also effectively cleave the C=C bond to produce carbonyl compounds under mild conditions, using oxidants like H₂O₂ or O₂. organic-chemistry.org
Biocatalytic routes for oxidative cleavage also exist. Peroxidases, for instance, have been shown to cleave aryl alkenes like α-methylstyrene, resulting in the formation of aldehydes and ketones. researchgate.net These enzymatic reactions represent a green chemistry approach to alkene functionalization.
Acid-Catalyzed and Transition Metal-Catalyzed Rearrangement Reactions of the Epoxide Intermediate
Once formed, the trans-β-methylstyrene oxide intermediate is susceptible to rearrangement reactions, particularly under acidic conditions or in the presence of transition metal catalysts. These rearrangements typically yield carbonyl compounds.
Acid-catalyzed hydrolysis of the epoxide can produce vicinal diols, though this reaction can be slower than for unsubstituted styrene oxide due to steric effects. More commonly, Lewis acids catalyze the rearrangement of the epoxide to a ketone. Bismuth(III) oxide perchlorate (B79767) (BiOClO₄·xH₂O), a relatively non-toxic and air-insensitive Lewis acid, has been shown to be an efficient catalyst for this transformation. psu.edu In the presence of catalytic amounts of BiOClO₄, aryl-substituted epoxides like trans-β-methylstyrene oxide undergo smooth, regioselective rearrangement. The reaction proceeds via the cleavage of the benzylic C-O bond, leading to the exclusive formation of phenylacetone. psu.edu This method provides an attractive alternative to more corrosive or toxic reagents like boron trifluoride etherate (BF₃·Et₂O). psu.edu
The table below summarizes the results of the BiOClO₄-catalyzed rearrangement for β-methylstyrene oxide and related epoxides.
| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Product | Reference |
| cis-β-Methylstyrene oxide | 20 | 2 | 87 | Phenylacetone | psu.edu |
| trans-β-Methylstyrene oxide | 20 | 2 | 85 | Phenylacetone | psu.edu |
Beyond these examples, thermal rearrangement of trans-β-methylstyrene oxide has also been noted, potentially forming products such as 2,2-phenylpropanal. Transition metal-catalyzed rearrangements are a broad class of reactions used in organic synthesis, and their application can lead to various structural isomers depending on the chosen metal and ligands. researchgate.net
Computational Chemistry in Understanding Trans β Methylstyrene Oxide Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the reaction mechanisms involving trans-β-methylstyrene and its epoxide, offering a detailed picture of the energetic landscapes and the nature of transient species.
DFT calculations are instrumental in mapping the potential energy surface of a reaction, which helps in identifying the most favorable reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile can be constructed.
For instance, DFT studies on the hydroxylation and epoxidation of trans-β-methylstyrene catalyzed by cytochrome P450 enzymes have revealed the intricate details of these competing reactions. researchgate.net The calculations show the energy barriers associated with each pathway, elucidating the factors that control chemoselectivity. researchgate.net The Gibbs energy profile for the reaction between trans-anethole and trans-β-methylstyrene has been computed using the M06-2X functional, identifying the turnover-frequency determining transition state during the first C-C bond formation step. rsc.orgresearchgate.net
In the epoxidation of β-methylstyrene isomers catalyzed by manganese complexes, DFT calculations have been used to draw reaction profiles leading to both cis and trans epoxides. researchgate.net These studies analyze the energy barriers for the direct ring closure versus the isomerization of the intermediate, explaining the observed product distributions. For example, in the epoxidation of cis-β-methylstyrene, the formation of an intermediate radical species is followed by two competing pathways: a direct ring closure to the cis-epoxide or an isomerization to a trans-intermediate which then forms the trans-epoxide. researchgate.net The calculated energy barriers for these steps (e.g., 2.0 kcal/mol for cis ring closure vs. 1.0 kcal/mol for cis→trans isomerization) explain the partial isomerization observed experimentally. researchgate.net
Table 1: Computed Energy Barriers for cis-β-Methylstyrene Epoxidation Pathways This table is interactive. Click on the headers to sort.
| Reaction Step | Energy Barrier (kcal/mol) | Reference |
|---|---|---|
| Intermediate Formation | Low | researchgate.net |
| IIcis → IIIcis (cis-epoxide formation) | 2.0 | researchgate.net |
| IIcis → IItrans (cis→trans isomerization) | 1.0 | researchgate.net |
| IItrans → IIItrans (trans-epoxide formation) | 0.6 (relative to IIcis→IIIcis) | researchgate.net |
These energy profiles are crucial for understanding reaction kinetics and selectivity. DFT calculations also help in characterizing the geometry of transition states, providing a three-dimensional view of the atomic rearrangements during the bond-breaking and bond-forming processes. researchgate.net
Beyond stable molecules and transition states, DFT is highly effective in characterizing the structure and electronic properties of short-lived reactive intermediates. In many oxidation and cycloaddition reactions involving trans-β-methylstyrene, radical and carbocationic species play a pivotal role.
Computational studies on the heterodimerization of styrenes promoted by one-electron oxidants have identified and characterized radical cationic intermediates. rsc.org DFT calculations, combined with spin density analysis, can map the distribution of the unpaired electron within the intermediate, which is crucial for predicting its subsequent reactivity. rsc.orgresearchgate.net For example, in the reaction between trans-anethole and trans-β-methylstyrene, the initial oxidation more readily forms the trans-anethole radical cation. rsc.org
In the epoxidation of β-methylstyrene, the reaction pathway proceeds through a biradical intermediate. researchgate.net The initial state of the catalyst complex is a doublet, which switches to a quadruplet upon the formation of the biradical species. researchgate.net The stability and conformational preferences of these radical intermediates dictate the final stereochemical outcome of the reaction. DFT calculations have shown that the relative energies of different conformers of the biradical intermediate determine the product distribution. Theoretical investigations into the oxidation of other organic molecules, such as 2-methoxyethanol (B45455) by methyl radicals, further highlight the capability of DFT to study H-atom abstraction reactions and potential energy surfaces for radical-mediated processes. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations in Biocatalysis
While DFT is excellent for studying the electronic details of a reaction's core, it is computationally expensive for large systems like enzymes. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that overcomes this limitation. In QM/MM simulations, the chemically active part of the system (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are described using a less computationally demanding MM force field.
This approach is particularly powerful for studying enzymatic reactions, such as the biocatalytic transformation of trans-β-methylstyrene. Enzymes like cytochrome P450s and epoxide hydrolases are known to process styrene (B11656) derivatives. QM/MM simulations can elucidate the catalytic mechanisms within the complex environment of the enzyme's active site. researchgate.netbioexcel.eu For example, QM/MM molecular dynamics simulations are used to model catalytic mechanisms in carbohydrate-active enzymes, revealing reaction pathways and the role of unconventional substrate conformations. bioexcel.eu Similarly, these methods can distinguish between substrates and inhibitors of an enzyme by revealing differences in their reaction energy profiles and interactions within the active site. chemrxiv.org Although direct QM/MM studies specifically on trans-β-methylstyrene oxide were not found in the provided search results, the principles from studies on other enzyme systems are directly applicable. bioexcel.euchemrxiv.orgrsc.org These simulations can reveal how the enzyme stabilizes transition states, the role of specific amino acid residues in catalysis, and the factors governing stereoselectivity, providing a dynamic picture of the biocatalytic process.
Conformational Analysis and Substrate Binding Mode Predictions in Enzyme Active Sites
Understanding how a substrate like trans-β-methylstyrene or its epoxide fits into an enzyme's active site is crucial for explaining catalytic activity and selectivity. Computational methods are widely used for conformational analysis and to predict the most likely binding modes.
DFT calculations can be used to analyze the conformational flexibility of the substrate itself. For trans-β-methylstyrene oxide, the O-C-C-C dihedral angle is a critical parameter that influences reaction pathways. Computational models have shown that specific dihedral angles can favor epoxide formation over the production of other products like aldehydes.
Within the context of an enzyme, molecular docking and molecular dynamics (MD) simulations are often used to predict how the substrate binds. These predictions can then be refined and analyzed using higher-level methods like QM/MM. For the oxidation of trans-β-methylstyrene by P450 enzymes, computational models show the required approach of the substrate to the active oxygen species (Compound I) in the enzyme's active site. researchgate.net These models highlight the specific orientation that leads to either hydroxylation or epoxidation. researchgate.net The binding mode predictions, combined with conformational analysis, help to rationalize why an enzyme might favor one enantiomer of a substrate or produce one stereoisomer of a product with high selectivity. While general predictive models for substrate binding exist, their application provides insights into transporter interactions rather than enzymatic catalysis. nih.gov
Spectroscopic and Analytical Methodologies for Characterization and Reaction Monitoring in Trans β Methylstyrene Oxide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., ¹H, ¹³C, NOE)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of trans-β-methylstyrene oxide. Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the molecular framework can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum provides critical data on the electronic environment of each proton, their connectivity, and stereochemical relationships. For (R,R)-trans-β-methylstyrene oxide in a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits characteristic signals. orgsyn.org The methyl protons appear as a doublet, the proton on the methyl-bearing carbon of the oxirane ring presents as a quartet of doublets, and the proton on the phenyl-bearing carbon appears as a doublet. orgsyn.org The aromatic protons typically resonate as a multiplet in the downfield region. orgsyn.org The coupling constant (J value) between the two epoxide protons is a key indicator of their trans relationship.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments are particularly powerful for confirming the trans configuration of the substituents on the epoxide ring. wikipedia.org The NOE is a phenomenon where the polarization of one nuclear spin is transferred to another through space via cross-relaxation. wikipedia.org By irradiating specific protons and observing which other protons show an enhanced signal, through-space proximities can be established. In trans-β-methylstyrene oxide, the absence of a significant NOE between the methyl group protons and the proton on the phenyl-substituted carbon of the oxirane ring provides strong evidence for their spatial separation, consistent with a trans arrangement. This technique is invaluable for distinguishing between cis and trans diastereomers.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (R,R)-trans-β-Methylstyrene Oxide in CDCl₃
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | Methyl (CH₃) | 1.45 | d | 5.1 |
| ¹H | Epoxide CH (adjacent to CH₃) | 3.03 | qd | 5.1, 2.1 |
| ¹H | Epoxide CH (adjacent to Ph) | 3.57 | d | 2.1 |
| ¹H | Aromatic (C₆H₅) | 7.20-7.40 | m | - |
| ¹³C | Methyl (CH₃) | 18.1 | - | - |
| ¹³C | Epoxide C (adjacent to CH₃) | 59.2 | - | - |
| ¹³C | Epoxide C (adjacent to Ph) | 59.7 | - | - |
| ¹³C | Aromatic C (ipso) | 137.9 | - | - |
| ¹³C | Aromatic C | 125.7, 128.2, 128.6 | - | - |
Data sourced from Organic Syntheses procedure for (R,R)-trans-β-METHYLSTYRENE OXIDE. orgsyn.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Enantiomeric Excess Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a vital hybrid technique for analyzing the volatile products of reactions involving trans-β-methylstyrene oxide. ub.edu It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.
In a typical GC-MS analysis, the reaction mixture is injected into the GC, where different components are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for the identification of the compound. ub.edu For trans-β-methylstyrene oxide, the molecular ion peak confirms its molecular weight, and characteristic fragment ions can further support its structural assignment.
A particularly important application of GC in this context is the determination of enantiomeric excess (ee). By using a chiral stationary phase in the GC column, the enantiomers of trans-β-methylstyrene oxide can be separated. orgsyn.org This allows for the quantification of the relative amounts of each enantiomer produced in an asymmetric epoxidation reaction. For instance, the enantiomeric excess of (R,R)-trans-β-methylstyrene oxide has been determined using a Chiraldex G-TA chiral GC column, with the two enantiomers showing distinct retention times. orgsyn.org
Table 2: Example GC Conditions for Enantiomeric Excess Determination of trans-β-Methylstyrene Oxide
| Parameter | Value |
|---|---|
| Column | Chiraldex G-TA (25 μm × 30 m) |
| Oven Temperature | 80°C |
| Head Pressure | 20 psi |
| Retention Time (minor isomer) | 11.8 min |
| Retention Time (major isomer) | 15.8 min |
Data sourced from an Organic Syntheses procedure. orgsyn.org
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique frequently employed in the study of trans-β-methylstyrene oxide. It is especially useful for the separation of stereoisomers and for assessing the purity of samples. rsc.org
HPLC operates on the principle of separating components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For the analysis of trans-β-methylstyrene oxide, reversed-phase HPLC is often used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. rsc.orgsielc.com
This technique is particularly adept at separating the cis and trans diastereomers of β-methylstyrene oxide. rsc.org The different spatial arrangements of the phenyl and methyl groups in the two diastereomers lead to different interactions with the stationary phase, resulting in different retention times and allowing for their separation and quantification. rsc.org Furthermore, chiral HPLC, which utilizes a chiral stationary phase, can be employed for the separation of the enantiomers of trans-β-methylstyrene oxide, providing an alternative to chiral GC for determining enantiomeric excess.
Table 3: Example HPLC Conditions for Diastereomer Separation of β-Methylstyrene Oxides
| Parameter | Value |
|---|---|
| Column | Gemini-NX-C18 (150 × 2 mm × 3 µm) |
| Mobile Phase | Aqueous 0.01% HCOOH + NH₃, pH 7.0, with a gradient of acetonitrile |
| Flow Rate | 0.5 mL/min |
| Retention Time (trans-isomer) | 13.0 min |
| Retention Time (cis-isomer) | 14.3 min |
Data sourced from a study on stereoselective epoxidation. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.
In the context of trans-β-methylstyrene oxide research, IR spectroscopy is a valuable tool for confirming the presence of the epoxide ring and for monitoring the progress of epoxidation reactions. The characteristic C-O stretching vibrations of the oxirane ring typically appear in the fingerprint region of the IR spectrum. The disappearance of the C=C stretching band of the starting alkene (trans-β-methylstyrene) and the appearance of the epoxide C-O stretching bands provide clear evidence that the reaction has occurred.
While the IR spectrum of the parent alkene, trans-β-methylstyrene, shows characteristic peaks for C-H bonds of the aromatic ring and the alkene, as well as the C=C double bond stretch, the spectrum of the epoxide product is distinguished by the appearance of new bands associated with the oxirane ring. nist.gov
Table 4: Key IR Absorption Frequencies
| Compound | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|---|
| trans-β-Methylstyrene | Alkene C=C | Stretch | ~1650-1680 |
| trans-β-Methylstyrene | Aromatic C-H | Stretch | ~3000-3100 |
| trans-β-Methylstyrene Oxide | Epoxide C-O | Stretch | ~1250 |
| trans-β-Methylstyrene Oxide | Epoxide C-H | Stretch | ~3000-3050 |
Note: These are approximate values and can vary based on the specific molecular environment and measurement conditions.
Synthetic Applications of Trans β Methylstyrene Oxide As a Chiral Synthon
Stereoselective Synthesis of 1,2-Diols from trans-β-Methylstyrene Oxide
The ring-opening of epoxides via hydrolysis is a fundamental method for producing 1,2-diols, also known as vicinal diols. In the case of trans-β-methylstyrene oxide, this transformation can be achieved with a high degree of stereocontrol, yielding chiral 1-phenyl-1,2-propanediols, which are important synthons for pharmaceuticals and other fine chemicals. jst.go.jpresearchgate.netresearchgate.net The stereochemical outcome of the hydrolysis is highly dependent on the reaction conditions, particularly the type of catalyst used.
Acid-catalyzed hydrolysis of trans-β-methylstyrene oxide proceeds via protonation of the epoxide oxygen, which makes it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack by water typically occurs at the benzylic carbon, which can better stabilize the partial positive charge that develops in the transition state. masterorganicchemistry.comchimia.ch However, this can sometimes lead to a mixture of stereoisomers. chimia.ch
For highly stereoselective synthesis, enzymatic hydrolysis offers a superior alternative. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides with exceptional regio- and stereoselectivity. researchgate.net For instance, the epoxide hydrolase from Solanum tuberosum (StEH1) has been studied for its ability to hydrolyze trans-β-methylstyrene oxide. researchgate.net The enzyme's active site orients the epoxide in a specific way, allowing for nucleophilic attack by an aspartate residue to form a covalent alkylenzyme intermediate. researchgate.net This intermediate is then hydrolyzed by an activated water molecule, resulting in the formation of the diol with a specific, predictable stereochemistry. researchgate.net The hydrolysis of (R,R)-trans-β-methylstyrene oxide with StEH1, for example, can result in a mixture of product enantiomers, while the (S,S)-epoxide is converted exclusively into the (1R,2S)-diol. researchgate.net
Another biological approach involves the use of baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of 1-phenyl-1,2-propanedione (B147261) to produce optically active (1R, 2S)-1-phenyl-1,2-propanediol. jst.go.jpblogspot.com While this method starts from a dione (B5365651) rather than the epoxide, it represents a key biocatalytic route to the same chiral diol product. blogspot.com
| Method | Catalyst/Reagent | Substrate | Product | Key Findings | Reference(s) |
| Acid-Catalyzed Hydrolysis | Aqueous Acid (H₃O⁺) | trans-β-Methylstyrene oxide | 1-Phenyl-1,2-propanediol | Reaction proceeds through a mechanism with significant SN1 character, attacking the more substituted carbon. Can lead to mixtures of stereoisomers. | masterorganicchemistry.comchimia.ch |
| Enzymatic Hydrolysis | Epoxide Hydrolase (StEH1) | (S,S)-trans-β-Methylstyrene oxide | (1R,2S)-1-Phenyl-1,2-propanediol | Highly stereoselective; the enzyme's active site controls the trajectory of nucleophilic attack, leading to a single product isomer. | researchgate.net |
| Biocatalytic Reduction | Baker's Yeast | 1-Phenyl-1,2-propanedione | (1R, 2S)-1-Phenyl-1,2-propanediol | An alternative route to the chiral diol, achieving high chemical and optical yields through asymmetric reduction. | jst.go.jpblogspot.com |
| Spontaneous Hydrolysis | Water (neutral pH) | trans-Anethole oxide (analogue) | 1-(4-methoxyphenyl)-1,2-propanediols and ketone | In neutral water, related epoxides can yield a mixture of diol and rearranged ketone products. nih.gov | nih.gov |
Formation of Chiral Azido (B1232118) Alcohols via Nucleophilic Ring Opening
The nucleophilic ring-opening of epoxides with the azide (B81097) ion (N₃⁻) is a powerful reaction for synthesizing β-azido alcohols. These compounds are highly versatile intermediates, serving as precursors for β-amino alcohols, unnatural amino acids, aziridines, and triazole derivatives, which are crucial components of many pharmaceutical products. scispace.comorgchemres.org The reaction with a chiral, non-racemic epoxide like trans-β-methylstyrene oxide allows for the synthesis of enantiomerically pure azido alcohols.
This transformation is characterized by high regioselectivity and stereospecificity. The ring-opening generally proceeds via an SN2 mechanism, where the azide nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at that center. scispace.com The choice of catalyst and reaction conditions can influence which of the two epoxide carbons is attacked. orgchemres.org
A variety of catalytic systems have been developed to facilitate the azidolysis of epoxides efficiently and under mild conditions. These include:
Lewis Acids : Catalysts such as cerium(III) chloride (CeCl₃) can activate the epoxide towards nucleophilic attack, enabling the reaction to proceed smoothly. organic-chemistry.org
Poly(ethylene glycol) (PEG) : Using PEG-400 as a reaction medium provides an efficient and environmentally benign method for the ring-opening of epoxides with sodium azide at room temperature. organic-chemistry.org
Heterogeneous Catalysts : Solid-supported reagents and nanocatalysts, such as magnetic Fe₃O₄-based catalysts, offer high yields, excellent regioselectivity, and the advantage of easy separation and reusability. orgchemres.org
Studies on related chiral epoxides, such as (S)-styrene oxide, have shown that ring-opening with sodium azide in water can occur preferentially at the benzylic position with complete inversion of configuration, yielding the corresponding (R)-2-azido alcohol with excellent enantioselectivity. scispace.com This high degree of stereochemical control is a hallmark of this reaction and is critical for its application in asymmetric synthesis.
| Catalyst / System | Nucleophile | Solvent | Key Features | Reference(s) |
| Cerium(III) chloride (CeCl₃·7H₂O) | Sodium Azide (NaN₃) | Acetonitrile (B52724) | Convenient, efficient, and highly regioselective for mild ring-opening. | organic-chemistry.org |
| Poly(ethylene glycol) (PEG-400) | Sodium Azide (NaN₃) | PEG-400 | Excellent yields, high regio- and stereoselectivity within 30-45 minutes at room temperature. | organic-chemistry.org |
| Oxone® / Sodium Azide | Sodium Azide (NaN₃) | Acetonitrile/Water | Highly regioselective and efficient with excellent yields at room temperature. | organic-chemistry.org |
| Fe₃O₄@SiO₂@CS@POCl₂-x | Sodium Azide (NaN₃) | Acetonitrile | Innovative, eco-friendly, and reusable magnetic nanocatalyst providing high yields and regioselectivity. | orgchemres.org |
| None (Hydrolytic conditions) | Sodium Azide (NaN₃) | Water | For aryl epoxides, reaction proceeds with high regio- and stereoselectivity, with inversion of configuration. | scispace.com |
Ring-Expansion Reactions to Access Substituted Heterocycles (e.g., Tetrahydrofurans)
While direct ring-expansion of the oxirane is one pathway, a more common synthetic strategy involves the intermolecular reaction of an epoxide with a nucleophile, followed by an intramolecular cyclization to form a larger ring. trans-β-Methylstyrene oxide can serve as a precursor to substituted tetrahydrofurans through such tandem reaction sequences. Tetrahydrofuran (B95107) motifs are prevalent in a wide range of biologically active natural products. mdpi.com
One prominent method involves the reaction of an epoxide with an electron-rich alkene, promoted by a Lewis acid or a highly polar, non-nucleophilic solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). mdpi.comresearchgate.net The reaction is initiated by the activation of the epoxide, followed by nucleophilic attack from the alkene. This generates a carbocationic intermediate which is then trapped by the epoxide's oxygen atom in an intramolecular fashion, leading to the formation of the five-membered tetrahydrofuran ring. mdpi.com
For example, the reaction between styrene (B11656) oxide (a close analogue of β-methylstyrene oxide) and α-methylstyrene in HFIP produces the corresponding substituted tetrahydrofuran in moderate yield. mdpi.com The reaction is highly regioselective, though diastereoselectivity can be low. mdpi.com
Another powerful strategy involves converting the epoxide into a 1,2,n-triol. This triol can then undergo a one-pot cyclization mediated by a Lewis acid and a trimethyl orthoester. msu.edu This process generates a reactive acetoxonium ion intermediate, which is subsequently displaced by the pendant hydroxyl group to yield the substituted tetrahydrofuran with excellent stereochemical control. msu.edu This method effectively uses the 1,2-diol, derived from the epoxide, as a surrogate for the epoxide itself in a cyclization reaction, broadening the synthetic utility of the initial chiral synthon. msu.edu
| Reaction Type | Reagents / Catalyst | Intermediate | Product | Key Features | Reference(s) |
| Alkene + Epoxide Cyclization | HFIP (solvent and promoter) | Carbocationic species | Substituted Tetrahydrofuran | HFIP promotes the ring-opening and subsequent cyclization with electron-rich alkenes. | mdpi.comresearchgate.net |
| Alkene + Epoxide Cyclization | Iron Porphyrin Complexes | - | Substituted Tetrahydrofuran | Catalyzes the ring-expansion reaction of epoxides with alkenes with very low catalyst loadings. | researchgate.net |
| Cyclization of 1,2,n-Triols | Trimethyl orthoacetate, Lewis Acid (e.g., TMSOTf) | Cyclic ortho ester, Acetoxonium ion | Substituted Tetrahydrofuran | One-pot, stereoselective cyclization of triols (derived from epoxides) to form cyclic ethers. | msu.edu |
| Intramolecular Alcohol Addition | Base or Acid Catalyst | Hydroxy-epoxide | Tetrahydrofuran | A classic and frequently utilized method for constructing tetrahydrofuran rings in complex molecule synthesis. | nih.gov |
Utilization as a Key Intermediate in Complex Molecule Construction and Natural Product Synthesis
The true value of a chiral synthon like trans-β-methylstyrene oxide is demonstrated by its successful application in the total synthesis of complex molecules and natural products. Its defined stereochemistry and versatile reactivity allow it to be incorporated into larger molecular frameworks, setting key stereocenters that are retained throughout the synthetic sequence.
A notable example is the synthesis of (+)-tanikolide. nih.govresearchgate.netmdpi.com (+)-Tanikolide is a δ-lactone natural product isolated from the marine cyanobacterium Lyngbya majuscula. researchgate.net It exhibits significant biological activity, including antifungal properties and toxicity towards brine shrimp. researchgate.netmdpi.com
In several total syntheses of (+)-tanikolide, a chiral epoxide serves as a crucial starting point. For instance, a synthetic approach developed by Singh and co-workers utilizes a chiral epoxide intermediate derived from a Sharpless asymmetric epoxidation. researchgate.net The synthesis involves the following key steps:
Epoxide Formation : An allylic alcohol is subjected to Sharpless asymmetric epoxidation to create a chiral epoxy alcohol with high enantiomeric excess. This step establishes the critical stereocenter that will become C5 in the final tanikolide (B1238862) structure.
Ring Opening : The epoxide is then opened by an organocuprate reagent, which introduces the long alkyl side chain of the natural product. This reaction proceeds with high regioselectivity, attacking the less hindered carbon of the epoxide, and with complete inversion of stereochemistry, thereby setting a second stereocenter.
Lactonization : After several subsequent functional group manipulations, a key step is the formation of the δ-lactone ring. One reported strategy involves an oxidative lactonization of a precursor alkenol to deliver the final six-membered ring structure of (+)-tanikolide. nih.gov
The use of a chiral epoxide like trans-β-methylstyrene oxide or its analogues in these syntheses is pivotal. It allows for a convergent and stereocontrolled assembly of the carbon skeleton, making the synthesis both efficient and selective. The principles demonstrated in the synthesis of tanikolide have also been applied to create novel analogues with modified structures to probe and potentially enhance their biological activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Future Research Directions and Emerging Trends in Trans β Methylstyrene Oxide Chemistry
Development of Novel Catalytic Systems for Enhanced Stereoselectivity, Regioselectivity, and Efficiency
A primary focus of future research is the development of new catalytic systems that offer superior control over reaction outcomes. The goal is to achieve high yields and selectivities while using catalysts that are efficient and ideally, sustainable.
One promising approach involves the use of chiral ketones derived from natural sources, such as fructose, in combination with an oxidant like Oxone. orgsyn.org This system has demonstrated high enantioselectivities in the epoxidation of various trans-disubstituted and trisubstituted olefins, including trans-β-methylstyrene. orgsyn.org The process involves the in-situ generation of a chiral dioxirane (B86890), which then transfers an oxygen atom to the olefin in a stereoselective manner. For the epoxidation of trans-β-methylstyrene, this method can yield the corresponding oxide in 90-94% yield with an enantiomeric excess (ee) of 94-95%. orgsyn.org
Research is also directed towards metal-based catalysts. For instance, Molybdenum(V) complexes have been shown to achieve epoxide yields greater than 95% with high turnover frequencies. Similarly, manganese-salen [Mn(salen)] complexes are being investigated for asymmetric epoxidation, yielding enantiomeric excess values of up to 80%. A key trend is the immobilization of these homogeneous catalysts onto solid supports, which not only facilitates catalyst recovery and reuse but can also enhance selectivity.
Future work will likely focus on designing catalysts that can operate under milder conditions, reduce waste, and provide even higher levels of stereochemical control. The exploration of earth-abundant metal catalysts and organocatalysts continues to be a significant trend, aiming to replace more expensive and toxic heavy metal systems.
| Catalyst System | Oxidant | Key Features | Reported Selectivity/Yield |
|---|---|---|---|
| Fructose-derived ketone | Oxone | Provides high enantioselectivity for trans-olefins. orgsyn.org | 94-95% ee; 90-94% yield orgsyn.org |
| Molybdenum(V) complexes | Not specified | Exhibits high turnover frequencies (~1200 h⁻¹). | >95% epoxide yield |
| Mn(salen) catalysts | Not specified | Immobilized versions show higher selectivity. | Up to 80% ee |
| Gold (Au(111)) Surface | Atomic Oxygen | Triggers competing allylic C–H activation. | ~60% epoxidation selectivity |
Advanced Enzyme Engineering for Tailored Biocatalytic Reactivity and Expanded Substrate Scope
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. The use of enzymes offers exceptional selectivity under mild reaction conditions. nih.gov For trans-β-methylstyrene oxide, future research is heavily invested in engineering enzymes like epoxide hydrolases, monooxygenases, and Baeyer-Villiger monooxygenases (BVMOs) for specific synthetic purposes. nih.govtudelft.nl
The core of this research lies in advanced enzyme engineering techniques such as directed evolution and rational design. tudelft.nlyoutube.com Directed evolution mimics natural selection in the laboratory, where enzymes are subjected to iterative rounds of mutation and screening to identify variants with desired properties, such as enhanced activity, improved stability in organic solvents, or altered substrate specificity. youtube.com This has been successfully used to create enzyme variants that are orders of magnitude more efficient than their wild-type counterparts. youtube.com
A significant goal is to expand the substrate scope of existing enzymes. nih.gov For example, wild-type enzymes may not efficiently accept trans-β-methylstyrene or its oxide as a substrate. Through protein engineering, the enzyme's active site can be modified to better accommodate this specific molecule, enabling highly selective reactions. nih.govtudelft.nl Researchers are working to engineer cytochrome P450 monooxygenases for the direct, stereoselective epoxidation of trans-β-methylstyrene and to tailor epoxide hydrolases for the regioselective and stereoselective ring-opening of the resulting epoxide, providing access to a wide range of chiral diols. nih.gov
Integration of Advanced Computational and Experimental Approaches for Rational Catalyst and Enzyme Design
The design of new catalysts and enzymes is being revolutionized by the integration of computational chemistry with experimental validation. nih.gov This synergistic approach accelerates the discovery process and reduces the reliance on time-consuming trial-and-error screening.
For catalyst design, methods like Density Functional Theory (DFT) are used to model reaction pathways and calculate the energetics of intermediates and transition states. nih.gov This allows researchers to screen vast libraries of potential catalysts in silico to identify promising candidates. For example, computational screening has been used to identify bimetallic alloys for ethylene (B1197577) epoxidation, a process analogous to styrene (B11656) epoxidation. nih.gov The models can predict which materials will have the optimal binding strength for reactants and intermediates, a key determinant of catalytic activity, often visualized using "volcano plots". nih.gov These computational predictions are then used to guide the synthesis and testing of the most promising candidates in the laboratory, creating a rapid design-build-test cycle. nih.gov
Similarly, in enzyme engineering, computational modeling is used to predict how specific mutations will affect an enzyme's structure, stability, and interaction with a substrate like trans-β-methylstyrene oxide. This "rational design" approach allows for more targeted and efficient engineering strategies compared to purely random mutagenesis. tudelft.nl
Exploration of New Reaction Pathways and Derivatization Strategies of trans-β-Methylstyrene Oxide
Beyond improving its synthesis, a major area of future research is the exploration of new ways to use trans-β-methylstyrene oxide as a chemical building block. The strained epoxide ring is highly reactive towards nucleophiles, making it a versatile intermediate for creating more complex molecules.
Future work will focus on developing novel ring-opening reactions with a wide range of nucleophiles to synthesize valuable products. This includes the synthesis of β-amino alcohols, which are precursors to biologically active molecules like β-lactams. rsc.org Researchers are also investigating catalyst-controlled regioselective ring-opening, where the choice of catalyst dictates which of the two carbons on the epoxide ring is attacked.
Furthermore, there is interest in exploring reaction pathways beyond simple nucleophilic addition. This includes investigating isomerization reactions, polymerizations, and cycloaddition reactions. Research into the dimerization of related compounds like α-methylstyrene using tunable Lewis acid catalysts suggests that similar strategies could be developed to control the oligomerization of trans-β-methylstyrene oxide, leading to new materials and polymers. rsc.org Additionally, understanding competing reaction pathways, such as the allylic C-H activation observed on gold surfaces which leads to cinnamic acid, can open doors to new catalytic systems that favor these alternative products when desired.
Q & A
Q. What are the optimal laboratory protocols for synthesizing trans-beta-Methylstyrene oxide?
Methodological Answer:
- Use iron(II) triflate complexes (e.g., PyProMe) with hydrogen peroxide as an oxidant in acetonitrile, maintaining a substrate-to-catalyst ratio of 500:1 for epoxidation. Monitor conversion via GC at 1 h, 3 h, and overnight intervals to assess reaction kinetics .
- For chiral synthesis, employ engineered flavoprotein monooxygenases (e.g., SMO mutants Y73V or S96A) to enhance stereoselectivity and activity. Molecular docking studies can guide mutant selection .
Q. How should this compound be stored to prevent polymerization?
Methodological Answer:
- Store under refrigeration (<4°C) in airtight containers with 0.01% BHT as a stabilizer. Avoid exposure to heat, light, or polymerization catalysts (e.g., strong acids or radicals). Regularly test for oligomer formation using NMR or GC-MS .
- Conduct stability tests under accelerated conditions (e.g., 40°C for 1 week) to evaluate shelf life and adjust stabilizer concentrations as needed .
Q. What safety measures are critical when handling this compound?
Methodological Answer:
- Use explosion-proof equipment in well-ventilated areas. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Monitor airborne concentrations with PID detectors, adhering to OSHA PEL guidelines .
- For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water, which may spread the contaminant .
Advanced Research Questions
Q. How can enantioselectivity in this compound epoxidation be systematically improved?
Methodological Answer:
- Combine protein engineering (e.g., SMO mutants) with chiral Lewis acids like iron(II)-PyProPh2OH. Use enantiomeric excess (ee) assays (e.g., chiral GC or HPLC) to quantify stereoselectivity. Compare kinetic data across mutants (e.g., S96A vs. Y73V) to identify structural determinants of selectivity .
- Apply density functional theory (DFT) to model transition states and optimize catalyst-substrate interactions .
Q. How do contradictory catalytic efficiency data for this compound epoxidation arise, and how should they be resolved?
Methodological Answer:
- Discrepancies often stem from variable oxidant ratios or solvent effects. For example, acetonitrile increases iron(II) complex activity compared to polar aprotic solvents. Conduct a meta-analysis of published datasets (e.g., TON values from Table 2 in vs. mutant SMO activities in ), controlling for solvent, temperature, and oxidant type .
- Use sensitivity analysis to identify outliers and validate methods via interlaboratory reproducibility studies .
Q. What computational strategies predict this compound reactivity in hetero-Diels-Alder reactions?
Methodological Answer:
- Perform molecular dynamics simulations with force fields (e.g., OPLS-AA) to model oxonium ion intermediates. Validate predictions experimentally using in situ IR spectroscopy to track reaction progress .
- Cross-reference computed activation energies with experimental Arrhenius parameters from calorimetry (DSC) studies .
Key Methodological Notes
- For literature reviews, prioritize databases like PubMed and Web of Science, using Boolean terms like "(this compound) AND (epoxidation OR catalysis)" .
- Report experimental details per Beilstein Journal guidelines: Include catalyst preparation, purity validation (HPLC/NMR), and raw data in supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
